molecular formula C17H22N2O B2575143 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline CAS No. 101602-60-2

4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline

Cat. No.: B2575143
CAS No.: 101602-60-2
M. Wt: 270.376
InChI Key: UKEYWSCIOPFZBD-UHFFFAOYSA-N
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Description

4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline is an organic compound with the molecular formula C17H22N2O It is known for its unique structure, which includes a dimethylamino group, an ethoxy group, and a phenylmethyl group attached to an aniline base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline typically involves the reaction of 4-nitrobenzyl chloride with 2-(dimethylamino)ethanol in the presence of a base such as sodium hydroxide. The resulting intermediate is then reduced using a suitable reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere to yield the desired aniline derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline compounds .

Scientific Research Applications

4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)phenyldiphenylphosphine
  • 4-((2-(Dimethylamino)ethoxy)phenyl)methylamine
  • 4-((2-(Dimethylamino)ethoxy)phenyl)methylbenzene

Uniqueness

4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and ethoxy groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy-phenylmethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,17H,12-13,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEYWSCIOPFZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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